N-(3,4-difluorophenyl)-2-ethoxyacetamide

Description

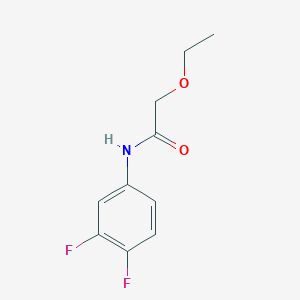

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUHGUQUAYRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N 3,4 Difluorophenyl 2 Ethoxyacetamide and Analogues

Established Synthetic Routes for N-Aryl-2-ethoxyacetamides

The formation of the amide bond is the cornerstone of synthesizing N-(3,4-difluorophenyl)-2-ethoxyacetamide. This can be achieved through several reliable and well-documented chemical reactions.

Amidation Reactions involving 3,4-Difluoroaniline (B56902) and Ethoxyacetic Acid Derivatives

The most direct method for synthesizing this compound is the acylation of 3,4-difluoroaniline with an activated derivative of ethoxyacetic acid. This reaction follows a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the ethoxyacetic acid derivative.

To facilitate this reaction, the carboxylic acid is typically activated to enhance its reactivity. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert ethoxyacetic acid into the more reactive ethoxyacetyl chloride. The reaction is usually performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

An alternative approach involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often combined with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can directly mediate the amide bond formation between 3,4-difluoroaniline and ethoxyacetic acid under mild conditions, minimizing the need for harsh reagents. While direct amidation of anilines with carboxylic acids can be challenging, specialized catalysts and conditions, such as using sulfated metal oxides, have been developed to promote this transformation. researchgate.net

A general representation of this amidation is shown below:

Figure 1: General scheme for the amidation of 3,4-difluoroaniline with ethoxyacetyl chloride.

One-Pot and Multi-Step Synthesis Strategies for this compound

Both one-pot and multi-step synthetic sequences are employed to produce N-aryl-2-ethoxyacetamides, each with distinct advantages.

Multi-step synthesis offers the ability to isolate and purify intermediates, which can lead to higher purity of the final product. A common multi-step route begins with the protection of the aniline, followed by amide formation and subsequent deprotection. nih.gov For instance, a synthesis could involve the reaction of p-phenylenediamine (B122844) with an acetylating agent, followed by a series of transformations to build the desired side chain, and finally deprotection to yield the target amide. nih.gov This stepwise approach allows for precise control over each chemical transformation. Continuous one-flow multi-step syntheses are also being developed for active pharmaceutical ingredients, which can enhance efficiency and safety. tue.nl

One-pot synthesis , where reactants are subjected to successive chemical reactions in a single reactor, provides a more streamlined and efficient process by avoiding lengthy separation procedures and reducing chemical waste. nih.govnih.gov A one-pot procedure for an analogue could involve the initial formation of an intermediate which then reacts in situ with another reagent to form the final product. For example, a novel one-pot synthesis of 1,2,3,4-thiatriazoles was discovered from commercially available nitriles, demonstrating the power of this approach to create complex molecules efficiently. nih.gov Such strategies are highly sought after in modern organic synthesis for their economic and environmental benefits. rsc.org

Utilization of Chloroacetyl Chloride and Alkoxides in Ethoxyacetamide Synthesis

A versatile and widely used two-step method for preparing N-aryl-2-ethoxyacetamides involves the use of chloroacetyl chloride and an alkoxide. This strategy separates the formation of the amide bond from the introduction of the ethoxy group.

In the first step, 3,4-difluoroaniline is acylated with chloroacetyl chloride. This reaction is typically rapid and high-yielding, producing the intermediate N-(3,4-difluorophenyl)-2-chloroacetamide. Chloroacetyl chloride is a bifunctional reagent that is highly effective for synthesizing chloroacetamides from various amines. researchgate.netresearchgate.net

The second step is a nucleophilic substitution reaction where the chlorine atom of the chloroacetamide intermediate is displaced by an ethoxide anion. Sodium ethoxide (NaOEt), generated by reacting sodium metal with absolute ethanol (B145695) or purchased commercially, is the common reagent for this transformation. The reaction is typically carried out in ethanol, which serves as both the solvent and the source of the ethoxide. This Williamson ether synthesis-type reaction proceeds efficiently to yield the final product, this compound. This method is advantageous due to the low cost and high reactivity of the starting materials. A related synthesis was used in the preparation of intermediates for ticagrelor, where 1,2-difluorobenzene (B135520) was reacted with chloroacetyl chloride. googleapis.com

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reactants | General Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amidation | 3,4-Difluoroaniline, Ethoxyacetic Acid (or derivative) | 1. Activation of carboxylic acid (optional). 2. Reaction with aniline. | Direct, potentially fewer steps. | May require harsh activating agents or expensive coupling reagents. |

| Multi-Step Synthesis | Varies; may involve protected anilines | Sequence of reactions with isolation of intermediates (e.g., protection, functionalization, deprotection). | High purity of final product, precise control. | Time-consuming, lower overall yield, more waste. |

| One-Pot Synthesis | Multiple reactants added sequentially without isolation. | All reactions occur in a single vessel. | Efficient, less waste, saves time and resources. nih.govnih.gov | Can be difficult to optimize, potential for side reactions. |

| Chloroacetylation/Alkoxylation | 3,4-Difluoroaniline, Chloroacetyl Chloride, Sodium Ethoxide | 1. Acylation with chloroacetyl chloride. 2. Substitution with sodium ethoxide. | Cost-effective, high-yielding, reliable. researchgate.netresearchgate.net | Two distinct reaction steps required. |

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods to synthesize chiral molecules is a major focus of modern organic chemistry. For analogues of this compound that possess stereocenters, controlling the three-dimensional arrangement of atoms is crucial. This can be achieved by introducing chirality either in the N-aryl portion or on the acetamide (B32628) side chain.

One approach is to employ a chiral starting material. For example, if a chiral amine or a chiral ethoxyacetic acid derivative is used in the amidation reaction, the chirality can be transferred to the final product.

Alternatively, asymmetric catalysis can be used to generate a chiral center during the synthesis. Chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral amine catalysts have been successfully used in the atroposelective synthesis of axially chiral 2-arylquinoline skeletons. nih.gov Similarly, dynamic kinetic resolution, which combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, has been used for the atroposelective synthesis of heterobiaryls, a strategy that could be adapted for related structures. nih.gov These advanced methods allow for the highly enantioselective preparation of chiral compounds from achiral or racemic precursors.

Derivatization Strategies for Structural Elaboration

To explore structure-activity relationships or to modify the physicochemical properties of this compound, derivatization of the core structure is a common strategy.

Modification of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the acetamide side chain is a key site for chemical modification. The ether linkage can be cleaved under specific conditions to reveal a hydroxyl group, which can then serve as a handle for further functionalization. Reagents like boron tribromide (BBr₃) are classically used for the cleavage of aryl ethers, and similar conditions could potentially be applied here.

Substitutions on the Difluorophenyl Ring System

The chemical reactivity of the 3,4-difluorophenyl ring in N-arylacetamides is a key area for structural modification. While this compound has a defined substitution pattern, the principles of aromatic substitution allow for the synthesis of a diverse library of analogues. The fluorine atoms on the benzene (B151609) ring are deactivating, electron-withdrawing groups, which direct incoming electrophiles primarily to the positions ortho and para to the activating amide group, though the fluorine atoms' positions also influence reactivity.

Electrophilic aromatic substitution is a primary method for introducing new functional groups. evitachem.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to modify the ring. The specific conditions for these reactions, including the choice of catalyst and solvent, must be carefully selected to overcome the deactivating effect of the two fluorine atoms and achieve regioselectivity. For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization. jcbsc.org

The table below illustrates potential substitutions on the difluorophenyl ring and the reagents commonly used to achieve them, based on established aromatic chemistry principles.

| Substitution Type | Reagent(s) | Potential Position(s) on the Ring | Resulting Functional Group |

| Nitration | HNO₃ / H₂SO₄ | 2 or 6 | -NO₂ |

| Bromination | Br₂ / FeBr₃ | 2 or 6 | -Br |

| Chlorination | Cl₂ / AlCl₃ | 2 or 6 | -Cl |

| Sulfonation | Fuming H₂SO₄ | 2 or 6 | -SO₃H |

| Acylation | RCOCl / AlCl₃ | 2 or 6 | -COR |

This table is illustrative of general electrophilic aromatic substitution reactions and their potential application to the difluorophenyl ring system.

Diversification of the Amide Linkage

The amide bond is a cornerstone of peptide chemistry and pharmaceutical science, but its modification or replacement can lead to compounds with altered stability, hydrogen bonding capability, and biological activity. nih.govnih.gov For this compound, diversification strategies can target the N-C(O) bond.

One approach is the conversion of the amide to a thioamide using reagents like Lawesson's reagent. Thioamides have different electronic and steric properties compared to their oxygen-containing counterparts. Another strategy involves the hydrolysis of the amide bond, typically under strong acidic or basic conditions, to yield the parent amine (3,4-difluoroaniline) and 2-ethoxyacetic acid. researchgate.net This amine can then serve as a precursor for creating other linkages. For example, reaction with isocyanates or isothiocyanates can form ureas and thioureas, respectively, while reaction with chloroformates can produce carbamates. nih.gov These modifications fundamentally alter the core structure, potentially leading to new chemical entities with distinct properties.

The synthesis of related N-phenylacetamide derivatives has been shown to involve the condensation of intermediates with α-halocarbonyl compounds to form more complex heterocyclic systems, demonstrating another avenue for diversification originating from the amide scaffold. nih.gov

| Linkage Type | Precursors | Reagent Example | Resulting Linkage |

| Thioamide | Amide | Lawesson's Reagent | -NH-C(S)- |

| Urea | Amine + Isocyanate | R-N=C=O | -NH-C(O)-NH- |

| Thiourea | Amine + Isothiocyanate | R-N=C=S | -NH-C(S)-NH- |

| Carbamate | Amine + Chloroformate | Cl-C(O)-OR | -NH-C(O)-O- |

This table outlines common synthetic transformations to diversify the amide linkage, starting from the corresponding amide or its parent amine.

Green Chemistry Principles in the Synthesis of N-Arylacetamides

The synthesis of N-arylacetamides, including this compound, is increasingly being evaluated through the lens of green chemistry. The 12 principles of green chemistry provide a framework for creating more sustainable and environmentally benign chemical processes. novonesis.comacs.orgresearchgate.net

Key principles applicable to N-arylacetamide synthesis include:

Waste Prevention : Designing syntheses to minimize the generation of by-products. nih.gov

Atom Economy : Maximizing the incorporation of all materials from the reactants into the final product. acs.org Amide formation via direct condensation of a carboxylic acid and an amine has a higher atom economy than using an acyl chloride, which generates a chloride salt as waste.

Use of Safer Solvents : Replacing hazardous solvents like dichloromethane or dimethylformamide with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. skpharmteco.com

Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.org Enzymatic catalysis, for example, can offer high specificity and avoid the need for protecting groups, thereby reducing the number of synthetic steps. novonesis.comacs.org

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps simplifies the synthetic process, saves energy, and reduces waste. nih.gov

The table below compares a conventional synthesis approach for an N-arylacetamide with a greener alternative, highlighting the advantages.

| Feature | Conventional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Ethanol, or solvent-free | Safer Solvents skpharmteco.com |

| Acylating Agent | Acyl Chloride (generates HCl/salt waste) | Carboxylic Acid (with catalyst) | Atom Economy, Waste Prevention acs.org |

| Catalyst | Stoichiometric coupling agents (e.g., DCC) | Catalytic enzyme (e.g., lipase) or reusable acid catalyst | Catalysis, Reduce Derivatives novonesis.comacs.org |

| Energy Use | Often requires heating or cooling | Can often be run at ambient temperature | Energy Efficiency novonesis.com |

Analysis of Synthetic Yields and Purity Profile Methodologies

The successful synthesis of this compound is contingent upon achieving high yield and purity. The yield of related N-arylacetamide syntheses can vary significantly based on the chosen reagents and reaction conditions. For example, the synthesis of an analogue, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, was reported with a high yield of 92% after purification by column chromatography. nih.gov Another study involving the synthesis of N-(2,5-difluorophenyl) acetamide reported a yield of 91%. researchgate.net

Purification is a critical step to remove unreacted starting materials, reagents, and by-products. Common laboratory and industrial techniques include:

Recrystallization : An effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity crystals. jcbsc.org

Column Chromatography : Widely used for separating compounds based on their differential adsorption to a stationary phase, enabling the isolation of the target compound with high purity. nih.gov

The purity of the final product must be rigorously assessed. A variety of analytical methodologies are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, capable of separating the target compound from trace impurities. clearsynth.com Combining HPLC with detectors like Ultraviolet (UV) and Charged Aerosol Detector (CAD) can provide comprehensive impurity profiling. researchgate.net

| Analytical Technique | Purpose | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities | Retention time, peak area (% purity) |

| Mass Spectrometry (MS) | Identify compound and impurities | Molecular weight and structural fragments |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and identify impurities | Chemical structure, presence of impurities |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and preliminary purity check | Presence of starting materials and by-products |

Role in Pharmaceutical Synthesis Intermediates and Impurity Profiling

N-arylacetamides and their derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The (3,4-difluorophenyl) moiety, in particular, is a structural component of several modern drugs. For instance, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a key intermediate in the synthesis of the antiplatelet agent Ticagrelor. googleapis.com This highlights the industrial relevance of compounds containing the 3,4-difluorophenyl group, suggesting that this compound could serve as a versatile precursor for more complex pharmaceutical targets.

When a compound like this compound is used as a pharmaceutical intermediate, rigorous control over its purity is essential. Impurity profiling—the identification and quantification of all potential impurities in an API or intermediate—is a critical regulatory requirement. sigmaaldrich.com Impurities can arise from the synthetic process (e.g., unreacted starting materials, by-products, residual solvents) or from degradation of the substance over time.

Forced degradation studies are often conducted to identify potential degradation products that could form under stress conditions such as heat, light, acid, base, and oxidation. researchgate.net Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating and identifying these impurities, ensuring the safety and efficacy of the final drug product. researchgate.net The impurity profile of an intermediate directly impacts the quality of the subsequent API.

| Impurity Type | Potential Origin | Example |

| Process-Related | Synthesis | Unreacted 3,4-difluoroaniline or 2-ethoxyacetyl chloride |

| Process-Related | Synthesis | By-products from side reactions |

| Degradation Product | Hydrolysis | 3,4-difluoroaniline and 2-ethoxyacetic acid |

| Residual Substance | Purification | Solvents used in chromatography or recrystallization |

Structure Activity Relationship Sar Studies of N 3,4 Difluorophenyl 2 Ethoxyacetamide Derivatives

Systematic Exploration of the Difluorophenyl Moiety's Influence on Molecular Recognition

The 3,4-difluorophenyl group is a key pharmacophore whose electronic properties and substitution patterns are critical for molecular recognition by biological targets. asianpubs.org The strategic placement of fluorine atoms and the introduction of additional substituents can dramatically alter a compound's efficacy.

The position of fluorine atoms on the phenyl ring significantly impacts the molecule's electronic distribution, pKa, and binding interactions. Fluorine is highly electronegative and acts as a weak hydrogen bond acceptor. Its substitution on an aromatic ring generally leads to an inductive electron withdrawal, which can influence the acidity of the N-H group in the acetamide (B32628) linker and modulate interactions with the target protein. nih.govnih.gov

While direct comparative studies on the positional isomers of N-phenyl-2-ethoxyacetamide are limited, research on analogous series, such as N-phenyl-2-phthalimidoethanesulfonamide derivatives, has shown that the position of halogen substituents can significantly alter crystal packing and biological activity. researchgate.net For instance, studies on anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides indicate that ortho- and meta-substituents on the phenyl ring yield the highest activity, underscoring the sensitivity of the scaffold to positional changes. nih.gov

| Compound | Substitution Pattern | Expected Electronic Effect | Postulated Impact on Activity |

|---|---|---|---|

| Analog 1 | 3,4-difluoro | Strong inductive withdrawal, moderate resonance | Baseline |

| Analog 2 | 2,4-difluoro | Strong inductive and resonance effects, potential for ortho-steric hindrance | Potentially altered binding orientation |

| Analog 3 | 3,5-difluoro | Symmetrical, strong inductive withdrawal | May enhance binding through focused electrostatic interactions |

| Analog 4 | 2,6-difluoro | Significant steric hindrance, may restrict rotation | Likely decreased activity due to steric clash |

Introducing other chemical groups onto the 3,4-difluorophenyl ring allows for a finer tuning of the molecule's properties. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can modify the ring's reactivity and its interaction with target residues.

In a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the introduction of a 3,4-difluorophenyl group (compound A3) was evaluated alongside other substitution patterns. mdpi.com The activity of these compounds is highly dependent on the electronic nature of the substituents on the aryl ring. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (EWG) demonstrated higher cytotoxic effects against cancer cell lines than those with a methoxy (B1213986) group (EDG). nih.gov This suggests that for certain targets, an electron-deficient aromatic ring is preferred for optimal activity.

Conversely, in other systems, electron-donating groups can enhance activity. SAR studies on benzylideneacetophenones revealed that the presence of electron-donating groups on the phenyl rings enhanced anti-inflammatory and antioxidant activity. nih.gov This highlights that the ideal substitution pattern is target-dependent.

| Parent Scaffold | Substituent (Position) | Effect on Activity | Reference |

|---|---|---|---|

| N-phenylacetamide-thiazole | 3,4-difluoro | Active (Antibacterial) | mdpi.com |

| N-phenylacetamide-thiazole | 3-fluoro | Active (Antibacterial) | mdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 4-nitro | Potent (Anticancer) | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 3-nitro | More Potent (Anticancer) | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 4-methoxy | Less Potent (Anticancer) | nih.gov |

Role of the Ethoxyacetamide Side Chain in Ligand-Target Interactions

The ethoxyacetamide side chain is crucial for orienting the molecule within the binding site and forming key interactions. Modifications to this chain, including its length, branching, and atomic composition, can significantly affect binding affinity and selectivity.

This suggests that an optimal "length" for the alkoxy group likely exists to fit within a specific hydrophobic pocket of the target protein.

Shorter chains (e.g., methoxy): May not be long enough to reach and engage with a key hydrophobic region, potentially leading to weaker binding.

Longer chains (e.g., propoxy, butoxy): Could lead to improved van der Waals interactions if the pocket can accommodate the extra length. However, excessively long or bulky chains (e.g., isopropoxy, tert-butoxy) might introduce steric clashes or an entropic penalty upon binding, thus reducing affinity.

A vendor listing for N-(3,4-Difluorophenyl)-2-((2-methoxyethyl)amino)acetamide hydrochloride indicates that modifications to this part of the scaffold are synthetically accessible, though no biological data is provided. nih.gov

| Alkoxy Group | Chain Characteristics | Hypothesized Impact on Binding |

|---|---|---|

| Methoxy (-OMe) | Shorter, less lipophilic | Potentially reduced affinity if hydrophobic pocket is not fully occupied. |

| Ethoxy (-OEt) | Baseline | Assumed optimal or near-optimal length for the known target. |

| n-Propoxy (-OPr) | Longer, more lipophilic | May increase affinity if the pocket can accommodate the extension. |

| Isopropoxy (-OiPr) | Branched, bulkier | Potential for steric hindrance, likely decreasing affinity. |

Replacing the oxygen or nitrogen atoms in the ethoxyacetamide linker with other heteroatoms (e.g., sulfur, selenium) is a common bioisosteric strategy to modulate a compound's properties. nih.govcambridgemedchemconsulting.com Such substitutions can alter bond angles, polarity, hydrogen bonding capacity, and metabolic stability.

For example, replacing the ether oxygen with sulfur to create a thioether linkage is a well-established modification. Sulfur is larger and less electronegative than oxygen, which would alter the geometry and electronic nature of the side chain. Studies on N-arylmaleimides with thioacetamide (B46855) have shown that sulfur-containing linkers can readily be synthesized and lead to biologically active compounds. nih.govresearchgate.net

The amide bond itself (-C(O)NH-) is another key site for modification. Replacing the amide bond with bioisosteres like a 1,2,3-triazole, oxadiazole, or a retro-amide can improve metabolic stability by removing a common site of enzymatic hydrolysis. nih.govresearchgate.net For instance, replacing an amide with a thioamide (-C(S)NH-) changes the hydrogen bonding properties and the rotational barrier of the C-N bond. The synthesis of N-aryl thioacetamides from anilines has been demonstrated, providing a viable route to such derivatives. researchgate.net

| Original Group | Bioisosteric Replacement | Potential Change in Properties | Reference Principle |

|---|---|---|---|

| Ether Oxygen (-O-) | Thioether (-S-) | Increased size, decreased electronegativity, altered bond angles. | japsonline.com |

| Amide Carbonyl (C=O) | Thiocarbonyl (C=S) | Altered H-bond acceptor strength, different polarity. | researchgate.net |

| Amide Bond (-CONH-) | 1,2,3-Triazole | Metabolically stable, different dipole moment and geometry. | nih.govresearchgate.net |

| Amide Bond (-CONH-) | Ester (-COO-) | Removes H-bond donor, alters polarity and metabolic profile. | cambridgemedchemconsulting.com |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of N-(3,4-difluorophenyl)-2-ethoxyacetamide is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site (the "bioactive conformation") is essential for potent interaction. Conformational analysis through computational modeling and X-ray crystallography provides insight into the molecule's preferred shapes. researchgate.net

Amide Bond (C-N): The amide bond in acetamides typically exhibits a high rotational barrier, leading to distinct cis and trans isomers. The trans conformation is generally more stable and is the predominant form observed in crystal structures.

Aryl-N Bond: Rotation around this bond determines the orientation of the difluorophenyl ring relative to the acetamide plane.

Side Chain Bonds: Rotations around the C-C and C-O bonds of the ethoxy group dictate the spatial orientation of this side chain.

The crystal structure of a closely related compound, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, reveals important conformational features. nih.govnih.gov In this structure, the dihedral angle between the two phenyl rings is 53.7(1)°. The 3,4-difluoroaniline (B56902) group is essentially planar. Such studies show that the acetamide group itself is often twisted relative to the aromatic rings. In another example, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the 4-chlorophenyl and 3,4-difluorophenyl rings have a dihedral angle of 65.2(1)°, and they are twisted out of the plane of the acetamide group by 83.5° and 38.9°, respectively.

These preferred dihedral angles are influenced by a combination of steric hindrance and electronic effects, such as the potential for intramolecular hydrogen bonding or dipole-dipole interactions. researchgate.net The introduction of fluorine atoms can have a profound impact on molecular conformation. researchgate.net The specific 3,4-difluoro pattern influences the conformational preferences of the entire molecule, which in turn dictates how well it can fit into the binding site of its biological target. An optimal conformation minimizes steric clashes while maximizing favorable interactions like hydrogen bonds and hydrophobic contacts, thereby correlating directly with higher biological activity.

Rational Design Principles Derived from SAR Data for N-Arylacetamides

The rational design of N-arylacetamides, including derivatives of this compound, is guided by several key principles derived from extensive SAR studies. These principles focus on optimizing the interaction of the molecule with its biological target, often an ion channel or enzyme, to elicit a therapeutic effect.

A fundamental aspect of the SAR for N-arylacetamides is the nature and position of substituents on the phenyl ring. The presence of halogen atoms, such as the two fluorine atoms on the 3 and 4 positions of the phenyl ring in the parent compound, is often associated with enhanced biological activity. evitachem.com Fluorine, with its high electronegativity and small size, can modulate the electronic environment of the aromatic ring and improve properties like metabolic stability and membrane permeability. The difluoro substitution pattern is particularly noted for its potential to enhance binding affinity to target proteins. evitachem.com

The acetamide portion of the molecule also plays a critical role. The ethoxy group (-OCH2CH3) in the 2-position of the acetamide moiety is a key feature. SAR studies on related N-substituted 2-arylacetamides have shown that the nature of this alkoxy group can significantly impact efficacy. Modifications to this part of the molecule are a common strategy in the rational design process to fine-tune activity.

The following table summarizes the key structural features and their influence on the activity of N-arylacetamide derivatives, based on established SAR principles.

| Molecular Fragment | Structural Modification | Impact on Activity |

| Aromatic Ring | Introduction of electron-withdrawing groups (e.g., F, Cl) | Generally increases potency and metabolic stability |

| Position of substituents (e.g., 3,4-disubstitution) | Influences binding affinity and selectivity | |

| Acetamide Linker | Variation of the N-substituent | Modulates pharmacokinetic properties |

| Alteration of the acyl group (e.g., ethoxy to other alkoxy groups) | Can fine-tune potency and selectivity | |

| Overall Conformation | Dihedral angles between the phenyl ring and acetamide plane | Critical for optimal interaction with the biological target |

These principles, derived from empirical data, form the basis for the computational and synthetic efforts aimed at discovering novel N-arylacetamide-based therapeutics.

Comparative SAR with Other Acylamide and Sulphonamide Scaffolds

To contextualize the SAR of this compound, it is instructive to compare it with other structurally related scaffolds, such as different acylamides and the electronically distinct sulphonamides, which are also prominent in the development of anticonvulsant drugs. novapublishers.com

Acylamide Scaffolds:

Within the broader class of acylamides, variations in the linker and the aromatic moiety lead to different SAR profiles. For example, N-substituted 2-arylacetamides share structural similarities with the side chain of natural benzylpenicillin. nih.gov The anticonvulsant activity of this class is highly dependent on the nature of the aryl group and the substituents on the acetamide nitrogen. While this compound features an ethoxy group, other derivatives might incorporate larger or more complex functionalities to explore different binding pockets of the target protein.

Sulphonamide Scaffolds:

The SAR of anticonvulsant sulphonamides reveals several key trends:

Aromatic/Heterocyclic Moiety: The nature of the aromatic or heterocyclic ring attached to the sulphonamide group is a primary determinant of potency and selectivity against different CA isozymes. nih.gov

Substitution on the Amine: Substitution on the sulphonamide nitrogen can be used to introduce lipophilic moieties, which can enhance blood-brain barrier penetration and introduce interactions with other biological targets. nih.govmdpi.com For instance, incorporating moieties like valproyl has been a strategy to combine the pharmacophores of two different antiepileptic agents into a single molecule. nih.gov

The table below provides a comparative overview of the key SAR features of N-arylacetamides and anticonvulsant sulphonamides.

| Feature | N-Arylacetamide Scaffold (e.g., this compound) | Sulphonamide Scaffold (e.g., Aromatic Sulphonamides) |

| Linker | Amide (-CONH-) | Sulphonamide (-SO2NH-) |

| Geometry | Planar amide bond | Tetrahedral sulphur center |

| Key SAR Driver | Substituents on the N-aryl ring and the acyl group | Nature of the aromatic/heterocyclic ring and substituents on the sulphonamide nitrogen |

| Common Mechanism | Modulation of ion channels | Often involves carbonic anhydrase inhibition |

| Design Strategy | Fine-tuning of lipophilicity and electronic properties of the aryl ring | Introduction of lipophilic groups to enhance CNS penetration; dual-target approaches |

This comparative analysis highlights that while both N-arylacetamides and sulphonamides can be effective scaffolds for anticonvulsant drug design, the specific structural modifications required to optimize activity differ significantly due to the inherent differences in their core structures. nih.gov The rational design of new agents within either class depends on a detailed understanding of these distinct SAR landscapes. nih.gov

Biological Activity and Mechanistic Investigations Pre Clinical, in Vitro, and Cellular Models

In Vitro Pharmacological Characterization Methodologies

Biochemical Assays for Target Engagement and Pathway ActivityNo biochemical assays have been reported in the literature to characterize the target engagement or the effect on specific cellular pathways for N-(3,4-difluorophenyl)-2-ethoxyacetamide.

Based on a comprehensive review of publicly available scientific literature, there is insufficient data to generate a detailed article on the biological activity and mechanistic investigations of the chemical compound “this compound” according to the specific outline provided.

The requested sections and subsections require in-depth, specific preclinical data on molecular mechanisms of action, including receptor interactions, viral replication interference, cell proliferation inhibition, and proposed anticonvulsant activities, as well as preclinical efficacy studies in antimalarial models.

Searches for "this compound" did not yield published research corresponding to these specific biological activities. While studies exist for structurally related phenylacetamide derivatives in various therapeutic areas, this information cannot be attributed to the specific compound . Generating the requested article would require non-existent data, leading to speculation and scientific inaccuracy.

Therefore, it is not possible to fulfill this request while adhering to the principles of providing accurate, factual, and scientifically validated information.

Computational Chemistry and Cheminformatics in N 3,4 Difluorophenyl 2 Ethoxyacetamide Research

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For N-(3,4-difluorophenyl)-2-ethoxyacetamide, MD simulations are crucial for understanding its dynamic behavior, including how it changes shape (conformational sampling) and how stably it might bind to a biological target, such as a protein receptor.

The simulation process begins by placing the molecule, often within a simulated biological environment (e.g., a water box with ions), into a virtual space. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the molecule's movement over a series of very small time steps, typically on the order of femtoseconds. The resulting trajectory provides a detailed view of the molecule's flexibility and preferred shapes.

Conformational Sampling: this compound possesses several rotatable bonds, particularly around the acetamide (B32628) linker and the ethoxy group. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is critical because the three-dimensional shape of a molecule dictates its ability to interact with biological targets. Analysis of the simulation trajectory can reveal the dihedral angle distributions, identifying the most probable orientations of the difluorophenyl ring relative to the acetamide group.

Binding Stability: If a potential protein target is known, MD simulations can be used to model the stability of the this compound-protein complex. After an initial docking pose is predicted, a simulation of the complex is run for tens to hundreds of nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. mdpi.com A stable RMSD value over time suggests the complex is stable. mdpi.com Furthermore, analysis of the interactions, like hydrogen bonds and hydrophobic contacts, can reveal which residues are key for binding and how resilient these interactions are over the simulation period. mdpi.com

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound Complexed with a Hypothetical Kinase Target This data is representative of typical results from an MD simulation study and is for illustrative purposes.

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains in a stable position within the binding pocket. |

| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure is not significantly perturbed by ligand binding. |

| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol | A favorable binding energy, suggesting a stable interaction between the ligand and the protein. |

| Key Hydrogen Bond Occupancy (e.g., with Asp180) | 85.2% | A persistent hydrogen bond is formed with a key active site residue, contributing to binding affinity. |

Virtual Screening Methodologies for Identifying Novel Active Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net If this compound is found to have a desirable activity, virtual screening can be employed to discover novel, structurally related analogues with potentially improved properties. There are two primary approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target protein is unknown, but a set of active molecules has been identified. Using this compound as a template, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. nih.gov This pharmacophore model is then used as a 3D query to rapidly screen large chemical databases, filtering for molecules that match the feature arrangement.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS (often through molecular docking) is a powerful tool. nih.gov A library of compounds is computationally docked into the binding site of the target. rsc.org Each compound is assigned a score based on how well it fits into the pocket and the quality of its intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov Compounds with the best scores are selected as hits for further investigation. This method can identify scaffolds completely different from this compound that still fit the target's binding site.

Table 2: Hypothetical Virtual Screening Workflow for Novel Analogues This table outlines a typical workflow for discovering new analogues based on a lead compound.

| Step | Method | Description | Outcome |

|---|---|---|---|

| 1 | Library Preparation | A commercial or in-house database of >1 million compounds is prepared (e.g., generating 3D conformers). | Screening-ready compound library. |

| 2 | Pharmacophore Modeling | A 3D pharmacophore model is built based on the key features of this compound. | A 3D query with features like 2 aromatic rings, 1 hydrogen bond acceptor. |

| 3 | Initial Screening | The library is rapidly filtered using the pharmacophore model. | ~10,000 hit compounds matching the pharmacophore. |

| 4 | Molecular Docking (SBVS) | The filtered hits are docked into the binding site of the target protein. | Ranked list of compounds based on docking score. |

| 5 | Post-processing/Filtering | Top-scoring compounds are filtered for drug-likeness and novelty. | ~50 promising candidates for experimental testing. |

In Silico Prediction of Preclinical Pharmacological Parameters (e.g., ADMET, excluding clinical outcomes)

Before a compound can be considered for extensive testing, its pharmacokinetic properties must be evaluated. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are a cornerstone of early-stage drug discovery, helping to identify potential liabilities. csmres.co.uk These in silico models use quantitative structure-activity relationships (QSAR) and other machine learning algorithms to predict a compound's properties based on its chemical structure. mdpi.com

For this compound, various ADMET parameters can be calculated using commercially available or open-source software. researchgate.net These predictions help to prioritize compounds with a higher likelihood of success, reducing the time and cost associated with failed candidates. nih.gov

Key predicted parameters include:

Absorption: Parameters like LogP (lipophilicity), aqueous solubility, and Caco-2 cell permeability predict how well the compound might be absorbed from the gut.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration indicate how the compound will distribute throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may inhibit these enzymes, flagging potential drug-drug interactions. csmres.co.uk

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Illustrative In Silico ADMET Profile for this compound This data is representative of typical predictions from ADMET software and is for illustrative purposes. Ranges for desirable properties are often based on established guidelines.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | 2.3 | Good lipophilicity, favorable for membrane permeability. |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble, acceptable for absorption. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| hERG Inhibition | Low risk | Predicted to have a low potential for causing cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic. |

Density Functional Theory (DFT) Applications in Structure-Property Relationships

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com It is particularly useful for understanding the relationship between a molecule's structure and its intrinsic properties, such as reactivity and spectroscopic characteristics. acs.org DFT calculations can provide a highly detailed picture of the electron distribution and orbital energies within this compound.

Geometry Optimization and Electronic Properties: A primary application of DFT is to calculate the lowest energy (most stable) geometry of the molecule. worldscientific.comresearchgate.net This optimized structure provides precise bond lengths and angles. From this, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. asianpubs.org

Molecular Electrostatic Potential (MEP): DFT can be used to compute the MEP map, which illustrates the charge distribution across the molecule. worldscientific.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms and positive potential around the amide hydrogen.

Vibrational Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netnih.gov By comparing the calculated spectrum to an experimental one, the vibrational modes can be assigned to specific bond stretches and bends, confirming the molecule's structure.

Table 4: Representative DFT-Calculated Properties for this compound This data is illustrative of typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) and is for demonstration purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high chemical stability. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule. |

| C=O Stretching Frequency | 1685 cm-1 | Corresponds to a major peak in the IR spectrum, characteristic of the amide group. |

Advanced Analytical and Spectroscopic Characterization Methodologies of N 3,4 Difluorophenyl 2 Ethoxyacetamide and Analogues for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For N-(3,4-difluorophenyl)-2-ethoxyacetamide, distinct signals are expected for the ethoxy group, the methylene (B1212753) protons of the acetamide (B32628) moiety, the aromatic protons, and the amide N-H proton. The ethoxy group typically presents as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (OCH₂) protons coupled to the methyl protons. thermofisher.com The protons on the methylene group adjacent to the carbonyl (C=O) will appear as a singlet, while the aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The amide proton (N-H) often appears as a broad singlet. thermofisher.com

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments. Key signals include those for the ethoxy carbons, the acetamide methylene and carbonyl carbons, and the six distinct carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is a powerful diagnostic tool.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally valuable and highly sensitive technique for characterization. nih.govwikipedia.org Since the two fluorine atoms on the phenyl ring are in different chemical environments (one is ortho and the other is meta to the acetamide substituent), they are expected to produce two distinct signals. These signals will appear as complex multiplets due to coupling to each other (F-F coupling) and to nearby protons (H-F coupling). The large chemical shift range of ¹⁹F NMR ensures that these signals are typically well-resolved and free from background interference. wikipedia.org

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org It would be used to confirm the connectivity within the ethoxy group (correlation between the OCH₂ and CH₃ protons) and to help assign the complex multiplets in the aromatic region by revealing which protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. wikipedia.orgyoutube.com It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the confident assignment of each carbon atom that bears a proton. For instance, it would connect the ethoxy proton signals to their corresponding carbon signals. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges and data from analogous structures like phenacetin. thermofisher.com

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -NH- | ~8.0-8.5 | Broad Singlet | - |

| Aromatic CH | ~7.1-7.8 | Multiplet | ~110-140 (complex, with C-F coupling) |

| C-F | - | - | ~145-155 (with large C-F coupling) |

| -CO-CH₂-O- | ~4.1 | Singlet | ~68 |

| -O-CH₂-CH₃ | ~3.6 | Quartet | ~65 |

| -O-CH₂-CH₃ | ~1.3 | Triplet | ~15 |

| -C=O | - | - | ~168 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing the purity of a sample and identifying impurities. The compound is first separated from any non-volatile contaminants or by-products on an LC column, and the eluent is then introduced into the mass spectrometer.

HRMS (High-Resolution Mass Spectrometry): HRMS measures m/z values with very high accuracy (typically to four or five decimal places). lcms.cz This precision allows for the determination of the elemental composition of the parent ion and its fragments, providing definitive confirmation of the compound's chemical formula. For this compound (C₁₀H₁₁F₂NO₂), HRMS would be used to confirm that the measured mass of the molecular ion matches the calculated exact mass.

Fragmentation Analysis: Under the energetic conditions within a mass spectrometer (e.g., electrospray ionization or ESI), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragments provides structural information. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage, such as the loss of the ethoxy group (-•OCH₂CH₃) or an ethyl radical (-•CH₂CH₃).

Cleavage of the amide bond, leading to fragments corresponding to the 3,4-difluoroaniline (B56902) moiety and the ethoxyacetyl moiety. miamioh.edu

Loss of small neutral molecules like ketene (B1206846) (CH₂=C=O).

Table 2: Predicted HRMS Data and Major Fragments for this compound Molecular Formula: C₁₀H₁₁F₂NO₂

| Ion/Fragment | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 216.0831 | Protonated Molecular Ion |

| [M-C₂H₅O]⁺ | 170.0303 | Loss of ethoxy radical |

| [C₆H₄F₂N]⁺ | 128.0306 | 3,4-difluorophenylaminyl fragment |

| [C₄H₇O₂]⁺ | 87.0441 | Ethoxyacetyl fragment |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. memtein.com By diffracting X-rays off a single crystal, one can generate an electron density map from which a detailed molecular model can be built. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

For this compound, a crystal structure analysis would reveal:

The planarity of the difluorophenyl ring and the amide group.

The dihedral angle between the plane of the aromatic ring and the plane of the amide linkage. In similar structures, like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, this angle is significant, indicating a twisted conformation. nih.gov

The conformation of the flexible ethoxy side chain.

The intermolecular interactions that stabilize the crystal packing. A key interaction expected is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, often forming infinite chains or sheets. nih.govnih.gov

Table 3: Representative Crystallographic Parameters from an Analogous Structure (2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide) nih.gov

| Parameter | Observed Value in Analogue | Expected Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the basic crystal lattice symmetry. |

| Dihedral Angle (Phenyl Ring/Amide) | 38.9 (9)° | Indicates the degree of twist between the two main planar groups. |

| Hydrogen Bonding | N—H⋯O | Confirms the primary intermolecular force governing the crystal packing. |

Chromatographic Techniques for Purity Assessment and Isolation of Impurities (HPLC, UPLC)

Chromatographic techniques are fundamental for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for isolating any impurities for further characterization.

HPLC (High-Performance Liquid Chromatography): HPLC is a widely used technique for purity analysis. A typical method for a compound like this compound would be a reversed-phase (RP-HPLC) method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peaks. sielc.com The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

UPLC (Ultra-Performance Liquid Chromatography): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm). mdpi.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com A UPLC method would allow for a more detailed purity profile, potentially resolving impurities that might co-elute with the main peak in an HPLC separation.

Both techniques are crucial for quality control, allowing for the detection and quantification of trace impurities such as unreacted starting materials (3,4-difluoroaniline), reagents, or side-products from the synthesis.

Table 4: Typical HPLC/UPLC Conditions for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Technique | Reversed-Phase HPLC or UPLC |

| Column | C18 (e.g., 50 x 2.1 mm) |

| Particle Size | <2 µm (UPLC), 3-5 µm (HPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Mode | Gradient elution |

| Detection | UV (e.g., at 254 nm) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure:

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.

C-H Stretches: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group. libretexts.org

Amide I Band (C=O Stretch): A very strong, sharp absorption typically found in the range of 1660-1690 cm⁻¹ is one of the most prominent features of an amide.

Aromatic C=C Stretches: Several peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong absorption for the ether linkage, typically found in the 1050-1150 cm⁻¹ region.

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

Table 5: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Aromatic (C-H) | Stretch | 3000-3100 |

| Aliphatic (C-H) | Stretch | 2850-2980 |

| Amide (C=O) | Stretch (Amide I) | 1660-1690 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Ether (C-O-C) | Stretch | 1050-1150 |

| Aryl Fluoride (C-F) | Stretch | 1100-1300 |

Future Research Directions and Theoretical Applications

Exploration of Undiscovered Synthetic Pathways for N-(3,4-difluorophenyl)-2-ethoxyacetamide and its Analogues

While established methods for amide bond formation are routinely used to synthesize this compound, future research could focus on developing more efficient, sustainable, and diverse synthetic strategies. The limitations of current methods, which may involve harsh reagents or multiple steps, call for innovation.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis starting from readily available precursors could significantly streamline the production of this compound and its analogs. Research into tandem Knoevengel-cyclo condensation reactions or similar one-pot strategies could prove fruitful. researchgate.net

Eco-Friendly Catalysis: The development of green synthetic protocols is a major goal in modern chemistry. Future work could investigate the use of photocatalysis or electrochemistry for the amidation step, potentially using molecular oxygen as a benign oxidant. researchgate.net This approach could minimize waste and avoid the use of stoichiometric heavy-metal oxidants.

Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process would represent a significant manufacturing advancement.

Bioisosteric Replacement of the Amide Bond: To improve metabolic stability and fine-tune physicochemical properties, research into replacing the central amide bond with bioisosteres is a promising direction. nih.gov Heterocycles such as 1,2,3-triazoles, 1,2,4-oxadiazoles, or pyrazoles can mimic the geometry and hydrogen bonding capabilities of the amide group while offering novel chemical space and potentially improved pharmacokinetic profiles. nih.govmdpi.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Catalyst design, solvent screening, reaction optimization. |

| Photocatalytic Synthesis | Use of light as a traceless reagent, mild reaction conditions. | Development of suitable photosensitizers, reactor design. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, higher yields. | Optimization of flow rate, temperature, and reagent mixing. |

| Amide Bioisosteres | Improved metabolic stability, novel intellectual property. nih.gov | Synthesis of triazole or oxadiazole analogs, biological evaluation. nih.gov |

Investigation of Novel Biological Targets for Amide-Based Scaffolds

The N-arylacetamide moiety is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. While the specific targets of this compound are an area of active investigation, the broader class of related compounds provides a roadmap for exploring new therapeutic applications.

Future research should aim to screen this compound and its newly synthesized analogs against a wide array of biological targets. Based on the activities of similar scaffolds, potential target classes include:

Enzymes in Metabolic Disorders: Derivatives of N-arylacetamides have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant for managing diabetes mellitus. nih.gov Screening for effects on other metabolic enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), could reveal new therapeutic avenues. nih.gov

Virulence Factors in Infectious Diseases: Some amide-based compounds act as quorum sensing inhibitors, effectively disarming bacteria without killing them, which may reduce the pressure for developing resistance. frontiersin.org Another approach involves targeting bacterial membrane integrity, a mechanism analogous to that of host-defense peptides. nih.gov

Protein-Protein Interactions: The amide scaffold can serve as a template for designing molecules that disrupt critical protein-protein interactions involved in diseases like cancer.

Tyrosinase and Pigmentation Pathways: Analogs such as 2-mercapto-N-arylacetamides have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) production, suggesting applications in dermatology and cosmetology. rsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Key applications for AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data for N-arylacetamide compounds to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, yet-to-be-synthesized analogs. nih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

De Novo Drug Design: Generative AI models, such as adversarial autoencoders, can design entirely new molecules based on desired properties. mednexus.org These models can explore a vast chemical space to propose novel N-arylacetamide derivatives optimized for binding to a specific biological target.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against a target protein's structure, identifying potential hits far more quickly than traditional high-throughput screening. researchgate.net

Drug Repurposing: By analyzing biological data, AI can identify new potential uses for existing compounds. annexpublishers.com this compound could be computationally screened against databases of disease models to uncover unexpected therapeutic applications.

| AI/ML Application | Objective | Expected Outcome |

| Predictive Toxicology | Forecast potential adverse effects of new analogs. nih.gov | Reduced late-stage failures, safer drug candidates. |

| De Novo Design | Generate novel N-arylacetamide structures with optimized properties. mednexus.org | Expansion of chemical space, discovery of highly potent compounds. |

| Virtual Screening | Identify potential binding partners from large compound libraries. researchgate.net | Rapid identification of lead compounds for further testing. |

| Drug Repurposing | Find new therapeutic indications for the compound. annexpublishers.com | Faster and cheaper path to new treatments. |

Development of Targeted Degradation Strategies (e.g., PROTACs) based on N-Arylacetamide Moieties

A revolutionary approach in therapeutics is targeted protein degradation, exemplified by Proteolysis-Targeting Chimeras (PROTACs). nih.gov A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.net

The N-arylacetamide moiety could be a critical component in novel PROTACs. If this compound or an analog is shown to bind with high affinity to a disease-relevant protein of interest (POI), it could be developed into a "warhead" for a PROTAC. The strategy would involve:

Identifying a Target: Confirming a specific protein target for an N-arylacetamide derivative.

Linker Attachment: Synthetically attaching a chemical linker to a non-critical position on the N-arylacetamide scaffold.

Conjugation to an E3 Ligase Ligand: Connecting the other end of the linker to a known E3 ligase-binding molecule, such as derivatives of thalidomide (B1683933) (for cereblon, CRBN) or nutlin (for MDM2). researchgate.netnih.gov

This approach offers several advantages over traditional inhibition, including the ability to target "undruggable" proteins and the potential for more profound and durable biological effects. researchgate.netmdpi.com

Advanced Studies on Mechanism-Based Design for Enhanced Specificity

To minimize off-target effects and improve therapeutic efficacy, future research must focus on the mechanism-based design of N-arylacetamide analogs with enhanced specificity. This involves a deep understanding of the molecular interactions between the compound and its biological target.

Key research activities would include:

High-Resolution Structural Biology: Obtaining crystal structures or cryo-EM data of this compound bound to its target protein(s). This information is invaluable for understanding the precise binding mode.

Computational Modeling and Simulation: Using molecular docking and molecular dynamics simulations to explore the binding interactions in detail. nih.gov These studies can reveal which parts of the molecule are most critical for binding and which can be modified to improve selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs where specific parts of the molecule (e.g., the fluorine substitution pattern, the ethoxy group) are systematically varied. Correlating these structural changes with biological activity provides a clear map for optimizing specificity.

Bioisosteric Modifications: As mentioned previously, replacing parts of the molecule with bioisosteres can modulate specificity. nih.gov For example, altering the electronics of the difluorophenyl ring can tune interactions with specific amino acid residues in the target's binding pocket.

Potential Applications in Chemical Probes for Biological Systems

A potent and highly selective analog of this compound could serve as a valuable chemical probe to investigate complex biological processes. nih.gov A chemical probe is a small molecule used to study the function of a specific protein in cells or organisms. h1.co

To be nominated as a chemical probe, a compound should ideally exhibit:

High affinity for its primary target (typically with an IC₅₀ or Kᵢ below 100 nM). nih.gov

High selectivity (at least 10-fold) against other related proteins. nih.gov

If a derivative of this compound meets these criteria, it could be further modified for use in a variety of applications:

Affinity-Based Probes: Immobilizing the probe on a solid support to perform affinity chromatography, allowing for the isolation and identification of its binding partners from cell lysates.

Fluorescent Probes: Attaching a fluorophore to the molecule to visualize the location and dynamics of the target protein within living cells using advanced microscopy techniques.

Photocrosslinking Probes: Incorporating a photo-activatable group that, upon exposure to UV light, forms a covalent bond with the target protein. researchgate.net This allows for irreversible labeling and easier identification of the target.

The development of such probes would provide powerful tools for basic research, helping to elucidate the biological roles of novel targets and validate them for future drug development efforts.

Q & A

Q. What are the standard synthetic routes for N-(3,4-difluorophenyl)-2-ethoxyacetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A common synthetic route involves coupling 3,4-difluoroaniline with 2-ethoxyacetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC·HCl) in dichloromethane or DMF. Critical parameters include:

- Temperature control : Reactions are typically conducted at 273 K to suppress side reactions.

- Base selection : Triethylamine is used to neutralize HCl generated during activation.

- Purification : Slow evaporation of solvent mixtures (e.g., dichloromethane/ethyl acetate) yields high-purity crystals.

Yield optimization requires stoichiometric balancing of reactants and rigorous drying of intermediates .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of ethoxy, acetamide, and difluorophenyl groups.

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F) validate functional groups.

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., N–H···O interactions).

- HPLC-MS : Verifies purity and molecular weight. Cross-referencing with crystallographic data ensures structural accuracy .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

Methodological Answer:

- Solubility screening : Test polar (e.g., DMSO, ethanol) and nonpolar (e.g., hexane) solvents at varying temperatures.

- Stability assays : Monitor degradation via HPLC under acidic/basic conditions, UV light, or elevated temperatures.

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring weight loss at 298–500 K.

Ethyl acetate/dichloromethane mixtures are optimal for crystallization without decomposition .

Advanced Research Questions

Q. How should researchers interpret crystallography data for this compound, particularly when analyzing hydrogen-bonding networks?

Methodological Answer:

- Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing molecular packing.

- Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H···O chains along [100]) and weak C–H···F contacts contributing to lattice stability.

- Disorder handling : For disordered fluorine atoms (e.g., in ), refine occupancy ratios and apply restraints to anisotropic displacement parameters.

Cross-validate results with density functional theory (DFT) calculations to resolve ambiguities .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound against enzyme targets?

Methodological Answer:

- In vitro enzyme assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to measure inhibition constants ().

- Molecular docking : Screen against crystal structures of homologous enzymes (e.g., penicillin-binding proteins) to predict binding modes.

- Structure-activity relationship (SAR) : Synthesize analogs with modified ethoxy or fluorophenyl groups to isolate pharmacophoric features.

Validate activity in cell-based models (e.g., bacterial growth inhibition) to confirm target engagement .

Q. How can researchers address contradictions in reported biological data for this compound analogs?

Methodological Answer:

- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, solvent).

- Purity validation : Use HPLC and elemental analysis to rule out impurities (e.g., unreacted aniline).

- Data normalization : Control for batch-to-batch variability in cell lines or enzyme preparations.

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers.

Conflicting data may arise from differences in assay sensitivity or solvent effects on compound aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.